molecular formula C7H4FIN2 B1322430 4-Fluoro-3-iodo-1H-indazole CAS No. 518990-32-4

4-Fluoro-3-iodo-1H-indazole

Cat. No. B1322430
M. Wt: 262.02 g/mol
InChI Key: PYFIFZHAAHFPEC-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H4FIN2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8 degrees Celsius . This compound has a molecular weight of 262.03 .


Synthesis Analysis

Indazole derivatives, including 4-Fluoro-3-iodo-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, 4-fluoro-1H-indazole can be further functionalized via nucleophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-iodo-1H-indazole consists of a pyrazole ring fused to a benzene ring . The compound contains a fluoride substituent at the 4-position and an iodine substituent at the 3-position .


Chemical Reactions Analysis

Indazole derivatives, including 4-Fluoro-3-iodo-1H-indazole, can participate in various chemical reactions. For instance, they can coordinate to metal centers (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .


Physical And Chemical Properties Analysis

4-Fluoro-3-iodo-1H-indazole is a solid substance . It has a boiling point of 361.4 degrees Celsius at 760 mmHg .

Scientific Research Applications

  • Synthesis and Characterization of Triazole Derivatives
    Research on 1,2,4-triazole derivatives, including fluoro derivatives, has led to the synthesis and characterization of biologically active compounds through various techniques such as X-ray diffraction and thermal techniques. These compounds demonstrate significant intermolecular interactions, contributing to their potential biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Antitumor Activity of Indazole Derivatives
    The synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has shown to inhibit the proliferation of certain cancer cell lines. This highlights the potential of indazole derivatives, including fluorinated ones, in cancer research (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

  • Development of Novel Indazoles for Pharmaceutical Applications
    The synthesis of novel 3-heteroaryl N-1-functionalized indazoles, including those involving 3-iodo-1H-indazole, has been reported. These compounds are created via palladium cross-coupling reactions, showing the versatility of indazole compounds in creating new pharmaceutical agents (Fraile, Martín, Ruano, Díaz, & Arranz, 2011).

  • Metal-Free Synthesis of Pyrimido-Fused Indazoles
    A metal-free synthesis approach has been developed for pyrimido-fused indazoles, exhibiting potential as free radical scavengers and fluorescence studies. This signifies the role of indazole derivatives in developing fluorescent compounds and antioxidants (Palaniraja, Roopan, Rayalu, Al-Dhabi, & Arasu, 2016).

  • Antimicrobial Properties of Benzo[g]indazoles
    A series of 3-(4-fluorophenyl)-benzo[g]indazoles have demonstrated inhibitory effects on a wide range of microbes, showcasing the antimicrobial potential of indazole derivatives in medical research (Abdel-Wahab, Mohamed, & Awad, 2014).

  • Inhibition of Lactoperoxidase by Indazoles
    Research on the inhibitory effects of indazoles on lactoperoxidase, an enzyme with antimicrobial properties, is significant in understanding their potential impact on biological systems (Köksal & Alım, 2018).

  • Synthesis and Application in Organic Light-Emitting Diodes
    The synthesis of cyclometalated iridium(III) complexes with indazole derivatives, including fluorinated indazoles, for use in organic light-emitting diodes (OLEDs), demonstrates the applicability of these compounds in the field of materials science (Niu, Han, Li, Zhao, Chen, Zheng, Li, & Zuo, 2018).

  • Corrosion Inhibition in Acid Media
    Triazole Schiff bases, including those with fluorinated benzylidene, have been investigated as corrosion inhibitors in acidic media. These studies highlight the role of indazole derivatives in industrial applications (Chaitra, Mohana, & Tandon, 2015).

  • Synthesis and Characterization of Fluorophores
    The development of a large library of biheteroaryl fluorophores through C-H activation, including those with 2H-indazoles, showcases the use of indazole derivatives in creating functional materials for various applications (Cheng, Li, Liu, Shi, Gao, Wu, Lan, & You, 2016).

Safety And Hazards

The safety information for 4-Fluoro-3-iodo-1H-indazole indicates that it is a substance that requires caution during handling . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

Indazole derivatives, including 4-Fluoro-3-iodo-1H-indazole, have shown a wide range of pharmacological activities, making them important heterocycles in drug molecules . Therefore, they have gained considerable attention in the field of medicinal chemistry . Future research directions may include the development of new synthetic methods for indazole derivatives, the exploration of their biological activities, and the design of new drugs based on these compounds .

properties

IUPAC Name

4-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFIFZHAAHFPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625983
Record name 4-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-iodo-1H-indazole

CAS RN

518990-32-4
Record name 4-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-iodo-1H-indazole
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